REACTION_CXSMILES
|
C([C:3]1[CH:15]=[CH:14][C:13]2[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH2:6][C:5]=2[C:4]=1[CH2:16][CH3:17])C.[Br:18]N1C(=O)CCC1=O.C1(=O)O[CH:29]([CH3:30])CO1>O>[Br:18][C:3]1[CH:4]=[CH:16][C:17]2[C:11]3[C:12](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:13]([CH2:29][CH3:30])([CH2:5][CH3:6])[C:14]=2[CH:15]=1
|
Name
|
diethylfluorene
|
Quantity
|
22.2 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=2CC3=CC=CC=C3C2C=C1)CC
|
Name
|
|
Quantity
|
17.8 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(OCC(C)O1)=O
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 minutes at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with 500 ml of toluene
|
Type
|
EXTRACTION
|
Details
|
The toluene extract
|
Type
|
WASH
|
Details
|
was washed 3 times with 300 ml portions of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
This was distilled at 2 mm
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=2C(C3=CC=CC=C3C2C=C1)(CC)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |